2-(Chloromethyl)phenylacetic acid

Pharmaceutical intermediate synthesis Heterocyclic chemistry Intramolecular cyclization

Researchers requiring bifunctional aromatic building blocks need reliable access to the ortho-chloromethyl isomer for specific cyclization pathways. 2-(Chloromethyl)phenylacetic acid (CAS 95335-46-9) enables exclusive 3-isochromanone formation-inaccessible from meta/para isomers. • Exclusive ortho-cyclization to 3-isochromanone • Orthogonal reactivity: -COOH and -CH₂Cl handles • Key intermediate for beta-lactam antibiotics, beta-blockers, liquid crystalline monomers Purity: ≥95%. Storage: 2-8°C, inert atmosphere.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 95335-46-9
Cat. No. B1588471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)phenylacetic acid
CAS95335-46-9
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)CCl
InChIInChI=1S/C9H9ClO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
InChIKeyRFYCQJHCAPCSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)phenylacetic acid: Critical Ortho-Chloromethyl Building Block


2-(Chloromethyl)phenylacetic acid (CAS 95335-46-9) is a specialized aromatic carboxylic acid building block that combines a carboxylic acid moiety with an ortho-positioned chloromethyl group on the phenyl ring . This bifunctional architecture enables orthogonal reactivity: the carboxylic acid participates in esterification and amidation, while the benzylic chloromethyl group undergoes nucleophilic substitution to introduce diverse functionalities including amines, alkoxides, and carbon nucleophiles . Unlike simpler phenylacetic acid derivatives lacking the chloromethyl handle, this compound is expressly designed for applications requiring subsequent derivatization at the benzylic position, including the synthesis of beta-lactam antibiotics, liquid crystalline methacrylate monomers, and agrochemical intermediates . Commercial availability typically ranges from 95% to 98% purity, with recommended storage under inert atmosphere at 2–8°C to prevent hydrolysis of the moisture-sensitive chloromethyl moiety .

1 Bifunctional building block architecture
2 Ortho substitution enables unique cyclization
3 Precipitation purification suitability
4 Dual orthogonal reactive handles

2-(Chloromethyl)phenylacetic acid: Unique Ortho-Substitution Advantages


Substituting 2-(Chloromethyl)phenylacetic acid with its 3- or 4-chloromethyl positional isomers, or with unsubstituted phenylacetic acid, fundamentally alters both reaction outcomes and product utility. Positional isomerism determines the steric and electronic environment of the reactive benzylic chloride, which governs cyclization pathways—most critically, ortho-substitution uniquely enables intramolecular cyclization to 3-isochromanone, a reaction not accessible to meta or para isomers [1]. Additionally, unsubstituted phenylacetic acid entirely lacks the chloromethyl electrophilic handle required for nucleophilic derivatization and cannot serve as a precursor for the same downstream pharmaceuticals or functional materials . Thermochemical data further confirm that ortho-, meta-, and para-chlorophenylacetic acids exhibit measurably distinct crystalline-state enthalpies of formation and sublimation behavior, differences that directly impact purification and formulation workflows [2].

Ortho-chloromethyl isomer vs 3- or 4-chloromethylphenylacetic acid Positional isomerism fundamentally alters cyclization outcomes; only ortho isomer yields 3-isochromanone.
2-(Chloromethyl)phenylacetic acid vs unsubstituted phenylacetic acid Lacks the electrophilic chloromethyl handle required for nucleophilic derivatization and downstream pharmaceutical synthesis.
Ortho crystalline form vs meta or para crystalline forms Distinct formation enthalpy and sublimation behavior may impact purification and formulation workflows.

2-(Chloromethyl)phenylacetic acid: Quantitative Evidence vs Analogs


Ortho-Selective Cyclization to 3-Isochromanone

Only the ortho-chloromethylphenylacetic acid isomer undergoes base-induced intramolecular cyclization to yield 3-isochromanone, a valuable pharmaceutical intermediate. Meta- and para-substituted isomers are structurally incapable of forming the requisite six-membered lactone ring and instead undergo alternative reaction pathways or remain unreactive under identical cyclization conditions [1]. This reaction is foundational to the compound's utility in constructing oxygen-containing heterocycles and is explicitly documented in patent literature describing the separation of 2-chloromethylphenylacetic acid from o-tolylacetic acid via cyclization [2].

Ortho-Selective Cyclization
Class-level inference
Binary outcome: ortho isomer cyclizes to 3-isochromanone; meta and para isomers cannot cyclize.
Supports heterocyclic pharmaceutical intermediate synthesis.
Base treatment, ambient to reflux temperature.
Pharmaceutical intermediate synthesis Heterocyclic chemistry Intramolecular cyclization

Crystalline Formation Enthalpy: Ortho vs Para

Combustion calorimetry measurements at T = 298.15 K establish that ortho-chlorophenylacetic acid possesses a standard molar enthalpy of formation in the crystalline state of −448.2 ± 1.5 kJ·mol⁻¹, which is 5.1 kJ·mol⁻¹ more negative (i.e., thermodynamically more stable in the solid state) than the para isomer at −443.1 ± 1.4 kJ·mol⁻¹, with the meta isomer intermediate at −445.7 ± 1.5 kJ·mol⁻¹ [1]. The ortho isomer also exhibits the highest standard molar enthalpy of sublimation (110.9 ± 0.5 kJ·mol⁻¹) among the three positional isomers, exceeding meta (109.5 ± 0.6 kJ·mol⁻¹) and para (109.7 ± 0.6 kJ·mol⁻¹), indicating stronger intermolecular interactions in the ortho-substituted crystal lattice [1].

Crystalline Formation Enthalpy
Head-to-head
Ortho: −448.2 ± 1.5 kJ·mol⁻¹ vs Para: −443.1 ± 1.4 kJ·mol⁻¹ (Δ = 5.1 kJ·mol⁻¹).
Indicates distinct solid-state stability and crystallization behavior.
Combustion calorimetry, T = 298.15 K.
Physical organic chemistry Thermodynamics Crystallization

Melting Point: Ortho-Specific Characterization

2-(Chloromethyl)phenylacetic acid exhibits a sharp melting point of 118–118.5 °C as determined by differential scanning calorimetry and capillary methods [1]. This melting point is a direct physical manifestation of the ortho-substitution pattern and distinguishes the compound from unsubstituted phenylacetic acid (melting point ~76–77 °C) and from other chloromethyl positional isomers which exhibit distinct melting ranges due to differences in crystal packing. The predicted boiling point is 323.8 ± 22.0 °C at 760 mmHg, with a predicted density of 1.277 ± 0.06 g/cm³ . The predicted pKa of the carboxylic acid group is 4.21 ± 0.10 .

Melting Point
Cross-study comparable
118–118.5 °C (measured) vs unsubstituted phenylacetic acid at 76–77 °C.
Primary physical constant for identity verification and purity assessment.
DSC and capillary methods.
Analytical chemistry Quality control Solid-state characterization

High-Purity Isolation by Precipitation

US Patent 6,414,186 B1 describes a process for producing chloromethylphenylacetic acids at high purity by cooling the post-reaction solution and isolating the precipitated desired compound via filtration [1]. This precipitation-based purification method eliminates the need for chromatographic separation and achieves product purity suitable for subsequent derivatization without additional purification steps. Commercial specifications corroborate this, with typical product purity ranging from 95% (AKSci) to 98% (Alfa Chemistry) . In contrast, isolation of other substituted phenylacetic acid derivatives frequently requires column chromatography or multiple recrystallizations due to the presence of isomeric byproducts or unreacted starting materials that do not readily precipitate.

High-Purity Isolation
Class-level inference
≥95% purity via precipitation; commercial purity specifications: 95% to 98%.
May reduce production costs and improve scalability vs chromatographic methods.
Post-reaction cooling and filtration, per US Patent 6,414,186 B1.
Process chemistry Purification methodology Industrial synthesis

Orthogonal Reactivity of Dual Functional Groups

The compound's synthetic value derives from its two functional groups that can be addressed independently. The carboxylic acid undergoes standard acylation chemistry (esterification with alcohols, amidation with amines, conversion to acid chloride) without interfering with the chloromethyl group . Conversely, the benzylic chloromethyl moiety functions as an electrophile in SN2 reactions with N-, O-, and C-nucleophiles while leaving the carboxylic acid intact or following its temporary protection [1]. This orthogonal reactivity contrasts with simpler phenylacetic acid (lacks the chloromethyl electrophile) and with chloromethyl benzene derivatives (lack the carboxylic acid handle). In pharmaceutical synthesis, this bifunctionality enables construction of beta-lactam antibiotic precursors where the chloromethyl group reacts with nitrogen nucleophiles to form the beta-lactam ring . In materials chemistry, the chloromethyl group is converted to methacrylate esters for subsequent polymerization into liquid crystalline materials .

Orthogonal Reactivity
Class-level inference
Two orthogonal handles: carboxylic acid + benzylic chloride vs monofunctional analogs.
Doubles synthetic diversification pathways; supports beta-lactam and methacrylate synthesis.
Data to verify.
Synthetic methodology Orthogonal protection Bifunctional building blocks

API Synthon for Clopidogrel and Beta-Blockers

α-Chlorophenylacetic acid derivatives, including ortho-substituted variants, are established synthons for pharmaceutical active ingredient synthesis. A preparative study involving 13 ortho- and meta-substituted phenylacetic acids demonstrated that substrates bearing electron-withdrawing or weakly electron-donating substituents undergo selective α-chlorination at the benzylic position without competing aromatic chlorination [1]. Notably, the study exemplified the preparation of clopidogrel, a widely prescribed antiplatelet agent, from α-chloro-o-chlorophenylacetic acid [1]. Additionally, 2-(chloromethyl)phenylacetic acid itself is cited as an intermediate in the synthesis of beta-blockers including propranolol, fenoterol, and alprenolol .

API Synthon for Beta-Blockers
Class-level inference
Documented intermediate for propranolol, fenoterol, alprenolol; precursor to clopidogrel analog.
May provide access to validated synthetic routes for multiple drug classes.
Supported by patent and peer-reviewed synthesis protocols.
Medicinal chemistry API synthesis Antiplatelet agents

2-(Chloromethyl)phenylacetic acid: High-Value Application Scenarios


3-Isochromanone for Pharmaceutical Heterocycles

The ortho-chloromethyl substitution uniquely positions the electrophilic benzylic carbon for intramolecular attack by the carboxylate oxygen, enabling exclusive cyclization to 3-isochromanone upon base treatment [1]. This heterocyclic scaffold is a privileged intermediate in pharmaceutical synthesis and cannot be accessed from meta- or para-chloromethylphenylacetic acid isomers. Procurement of the ortho isomer is essential for synthetic routes targeting oxygen-containing fused bicyclic systems [2].

Beta-Lactam Antibiotic Precursor via Amine Coupling

The chloromethyl group reacts with nitrogen nucleophiles under mild conditions to form amide bonds integral to beta-lactam ring construction . This application exploits the bifunctional architecture: the carboxylic acid can be protected or activated independently while the chloromethyl moiety undergoes SN2 displacement by amine nucleophiles. The compound's established utility in cephalosporin antibiotic synthesis makes it a strategic procurement target for medicinal chemistry programs developing novel beta-lactam agents .

Methacrylate Monomer for Liquid Crystalline Polymers

Conversion of the chloromethyl group to a methacrylate ester via nucleophilic displacement with methacrylic acid or methacrylate salts yields polymerizable monomers for liquid crystalline materials . The ortho-substitution pattern influences mesogenic phase behavior and alignment properties in the resulting polymers. This application leverages both the bifunctional reactivity and the specific steric/electronic effects of ortho-substitution that distinguish this isomer from para and meta analogs .

Intermediate for Beta-Blocker Pharmaceuticals

2-(Chloromethyl)phenylacetic acid is a documented intermediate in established synthetic routes to clinically significant beta-adrenergic receptor antagonists . The compound's ortho-chloromethyl substitution pattern is structurally matched to the requirements of these specific drug molecules. Procurement of the correct isomer ensures synthetic fidelity to published routes and avoids the need for isomeric separation or re-optimization of reaction conditions .

Application
Selection Property
Validation Focus
3-Isochromanone for Pharmaceutical Heterocycles
Ortho-specific intramolecular cyclization capability
Base-induced lactone formation; confirm isomer identity
Beta-Lactam Antibiotic Precursor via Amine Coupling
Bifunctional architecture with orthogonal reactivity
SN2 displacement by amine nucleophiles; carboxylic acid protection strategy
Methacrylate Monomer for Liquid Crystalline Polymers
Chloromethyl-to-methacrylate conversion; ortho steric/electronic effects
Polymerizable monomer synthesis; mesogenic phase behavior review
Intermediate for Beta-Blocker Pharmaceuticals
Ortho-chloromethyl substitution matched to published drug routes
Synthetic route fidelity; isomeric separation avoidance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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